3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol: Bromine Substitution Pattern Distinguishes from Regioisomeric Analogs
The compound features a bromine atom specifically at the 3-position of the benzo[7]annulene scaffold, a substitution pattern that is distinct from the 2-bromo (CAS 1798792-40-1) and 1-bromo (CAS 1221135-07-4) regioisomers [1]. This 3-bromo substitution pattern is a prerequisite for certain downstream synthetic transformations and biological interactions, as the position of the halogen on the aromatic ring dictates the electronic and steric environment for subsequent reactions (e.g., cross-couplings) and target binding .
| Evidence Dimension | Regiochemistry of bromine substitution on benzo[7]annulene scaffold |
|---|---|
| Target Compound Data | Bromine at 3-position |
| Comparator Or Baseline | 2-bromo (CAS 1798792-40-1); 1-bromo (CAS 1221135-07-4) |
| Quantified Difference | Qualitative difference in substitution pattern (3- vs 2- vs 1-) |
| Conditions | Chemical structure analysis; vendor catalog specifications |
Why This Matters
Selection of the correct regioisomer is critical for maintaining the intended reactivity and biological profile, as even minor positional changes can significantly alter molecular recognition and synthetic utility.
- [1] Molaid. 1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol. CAS 1221135-07-4. View Source
